Exorphin A5

Description

Conceptual Framework of Exorphins as Exogenous Opioid Peptides

Exorphins are opioid peptides derived from sources outside the body, primarily from the enzymatic digestion of food proteins. benthamopen.comnih.gov The term itself signifies their external (exogenous) origin and their ability to mimic the actions of endogenous opioids, like endorphins, by binding to the body's opioid receptors. nih.govdonwiss.com These receptors—mainly classified as mu (μ), delta (δ), and kappa (κ)—are widely distributed throughout the central and peripheral nervous systems, the gastrointestinal tract, and on immune cells. springerprofessional.de

The interaction of exorphins with these receptors can elicit a range of physiological responses. nih.gov Depending on the specific peptide, they can act as either agonists, activating the receptors, or antagonists, blocking them. nih.govspringerprofessional.de Besides gluten from wheat, other food proteins are known to release exorphins, including casein from milk (casomorphins), proteins in spinach (rubiscolins), and soy proteins (soymorphins). springerprofessional.de These peptides are typically between three and twenty amino acids in length and are released during digestion in the gastrointestinal tract or through food processing techniques like fermentation. cambridge.org

Overview of Gluten Exorphins and Their Derivation from Wheat Gluten

Gluten exorphins (GEs) are a specific family of exorphins that originate from gluten, the main storage protein complex in wheat and related cereals. nih.govwikipedia.org Gluten itself is composed of two primary protein types: glutenins and gliadins. springerprofessional.deresearchgate.net During digestion, enzymes such as pepsin and pancreatic elastase break down these complex proteins, leading to the release of smaller peptide fragments, including several identified gluten exorphins. nih.govmdpi.comnih.gov

These peptides are classified based on their amino acid sequences. The primary gluten exorphins identified from high molecular weight glutenins are A4, A5, B4, and B5, while gliadorphin-7 is derived from α-gliadin. springerprofessional.deresearchgate.net Gluten Exorphin A5 is a pentapeptide, meaning it consists of five amino acids, with the sequence Gly-Tyr-Tyr-Pro-Thr (GYYPT). medchemexpress.comnih.gov This specific sequence has been identified at multiple sites within the primary structure of high molecular weight glutenin. nih.govresearchgate.net

Below is a summary of the major gluten exorphins:

Interactive Data Table: Major Gluten Exorphins| Name | Amino Acid Sequence | Molecular Formula | Derivation |

|---|---|---|---|

| Gluten Exorphin A4 | GYYP | Not specified | Wheat Glutenin wikipedia.org |

| Gluten this compound | GYYPT | C29H37N5O9 wikipedia.org | Wheat Glutenin wikipedia.orgnih.gov |

| Gluten Exorphin B4 | YGGW | Not specified | Wheat Glutenin benthamopen.com |

| Gluten Exorphin B5 | YGGWL | C30H38N6O7 wikipedia.org | Wheat Glutenin nih.gov |

| Gluten Exorphin C | YPISL | C29H45N5O8 wikipedia.org | Wheat Gluten nih.gov |

| Gliadorphin-7 | YPQPQPF | Not specified | α-gliadin researchgate.net |

Significance of Gluten this compound in Contemporary Bioactive Peptide Research

Gluten this compound is a subject of significant interest in the field of bioactive peptide research due to its demonstrated opioid activity and potential physiological effects. jst.go.jp As an opioid agonist, it exhibits selectivity for both δ- and μ-opioid receptors. springerprofessional.deresearchgate.net This dual affinity makes it a valuable tool for studying the complex signaling pathways associated with these receptors. The presence of a Glycine (B1666218) residue at its N-terminus is noted as a unique structural feature that enhances its activity. nih.govresearchgate.net

Research findings have highlighted several areas of interest regarding Gluten this compound's bioactivity:

Neurological and Behavioral Effects: Studies in animal models suggest that Gluten this compound can influence the central nervous system. medchemexpress.comjst.go.jp Research indicates it may play a role in modulating pain perception, emotional behavior, and the processes of learning and memory consolidation. researchgate.netnih.gov

Metabolic Regulation: Investigations have shown that both oral and intravenous administration of Gluten this compound can stimulate postprandial insulin (B600854) release in rats, suggesting a potential role in metabolic regulation. cambridge.orgresearchgate.net

Cellular Processes: More recent research has begun to explore the effects of gluten exorphins on cellular functions. Studies have investigated their potential to promote cell proliferation through the activation of specific cellular pathways, such as the PI3K/Akt and Erk1/2 pathways. nih.gov There is also ongoing investigation into the ability of peptides like Gluten this compound to cross the intestinal epithelium, which is a key aspect of their potential to exert systemic effects. mdpi.comsemanticscholar.org

The continued study of Gluten this compound provides valuable insights into how food-derived peptides can interact with and influence human physiological systems.

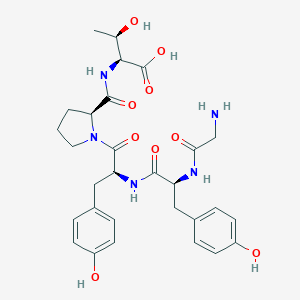

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O9/c1-16(35)25(29(42)43)33-27(40)23-3-2-12-34(23)28(41)22(14-18-6-10-20(37)11-7-18)32-26(39)21(31-24(38)15-30)13-17-4-8-19(36)9-5-17/h4-11,16,21-23,25,35-37H,2-3,12-15,30H2,1H3,(H,31,38)(H,32,39)(H,33,40)(H,42,43)/t16-,21+,22+,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTRTGWXCQVLKM-VHEHYOFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931372 | |

| Record name | N-{[1-(N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}tyrosyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142155-24-6 | |

| Record name | Exorphin A5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[1-(N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}tyrosyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biogenesis and Origin of Gluten Exorphin A5

Role of Gastrointestinal Proteases in Peptide Release

The digestive process in the human gut plays a crucial role in the formation of Gluten Exorphin A5. vu.edu.aunih.gov A variety of proteases, including those found in the stomach and intestines, are responsible for breaking down large gluten proteins into smaller peptide fragments, including exorphins. vu.edu.au

The following table details the key gastrointestinal proteases involved in the release of Gluten this compound and other related exorphins.

| Protease(s) | Gluten Exorphins Released | Reference |

| Pepsin and Pancreatic Elastase | Gluten this compound, B4, and B5 | nih.govresearchgate.net |

| Pepsin and Thermolysin | Gluten Exorphins A4, A5, B4, and B5 | vu.edu.auresearchgate.netdokumen.pubscispace.com |

| Pepsin, Trypsin, and Chymotrypsin (B1334515) | Gluten Exorphin C | vu.edu.auresearchgate.net |

Laboratory studies using a combination of pepsin and thermolysin to digest wheat gluten have successfully isolated Gluten this compound. vu.edu.auresearchgate.netdokumen.pub This enzymatic digestion mimics some of the processes that occur in the gastrointestinal tract. vu.edu.au Research has shown that the concentration of Gluten this compound in a pepsin-thermolysin hydrolysate was 40 µg/g. vu.edu.audokumen.pub

Simulated in-vitro gastrointestinal digestion of bread and pasta using a combination of pepsin, trypsin, and chymotrypsin has also been shown to produce Gluten this compound. mdpi.comresearchgate.net In these studies, the concentration of Gluten this compound ranged from 0.747 to 2.192 mg/kg. mdpi.comresearchgate.net This particular enzymatic cocktail is designed to closely replicate the digestive environment of the human gut. vu.edu.au

Enzymatic Hydrolysis and In Vivo Formation Pathways

Role of Gastrointestinal Proteases in Peptide Release

Pancreatic Elastase Activity

The release of Gluten this compound from its parent protein, gluten, is a result of enzymatic cleavage within the gastrointestinal tract. Pancreatic elastase, a digestive enzyme produced by the pancreas, plays a crucial role in this process. biohithealthcare.co.ukmdpi.com This enzyme specifically helps in the breakdown of proteins. biohithealthcare.co.ukstevegranthealth.com

Research has demonstrated that the digestion of wheat gluten by a combination of pepsin and pancreatic elastase yields significant levels of Gluten this compound. researchgate.net In fact, the yield of Gluten this compound is considerably larger when digested with pepsin and elastase compared to digestion with pepsin and thermolysin. researchgate.netvu.edu.au This enzymatic action by pancreatic elastase on specific regions of the high molecular weight glutenin is what liberates the Gly-Tyr-Tyr-Pro-Thr peptide. researchgate.netnih.gov

Detection and Identification of Gluten this compound (Gly-Tyr-Tyr-Pro-Thr) Sequence

The identification and quantification of the specific pentapeptide sequence Gly-Tyr-Tyr-Pro-Thr are critical for studying its bioactivity. Various analytical techniques have been developed for its detection in different matrices.

Initially, competitive enzyme-linked immunosorbent assays (ELISA) were used to detect high levels of immunoreactive materials corresponding to Gluten this compound in enzymatic digests of gluten. researchgate.net However, for more precise identification and quantification, researchers have turned to liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS). nih.govbenthamopen.com

A specific LC-MS method has been developed for the quantification of Gluten this compound in cerebrospinal fluid (CSF). nih.govresearchgate.net This method involves injecting a small volume of CSF into a liquid chromatograph with a reversed-phase C18 column, followed by detection with a mass spectrometer operating in positive ion mode. nih.govresearchgate.net This highly sensitive technique established a lower limit of detection at 0.60 ng/mL and a lower limit of quantitation at 1.50 ng/mL in CSF. nih.govresearchgate.net Similar LC-MS/MS methods have been employed to detect gluten exorphins in in vitro digests of food products like bread and pasta and in human blood. benthamopen.comresearchgate.net

Table 1: Chemical Properties of Gluten this compound

| Property | Value | Source |

|---|---|---|

| Amino Acid Sequence | Gly-Tyr-Tyr-Pro-Thr (GYYPT) | wikipedia.org |

| Chemical Formula | C29H37N5O9 | wikipedia.org |

| Molecular Weight | 599.64 g/mol | wikipedia.org |

| Origin | High molecular weight (HMW) glutenin | glpbio.comresearchgate.net |

Factors Influencing Bioavailability and Intestinal Absorption

For Gluten this compound to exert potential systemic effects, it must be formed during digestion, absorbed intact from the intestine into the bloodstream, and remain stable long enough to reach target receptors. nih.gov Several factors critically influence this process.

Gastrointestinal Digestion Efficacy

The very formation of Gluten this compound is dependent on the digestive process. The breakdown of gliadin and glutenin proteins by gastric and pancreatic proteases is a prerequisite. nih.govnih.gov However, the digestion of gluten is often incomplete, which leads to an increased presence of various peptides, including exorphins. wikipedia.orgnih.gov The proline-rich nature of these peptides makes them resistant to complete breakdown by some intestinal enzymes. nih.gov The efficacy of enzymes like pepsin and pancreatic elastase directly impacts the quantity of Gluten this compound released from the parent gluten protein. researchgate.net

Intestinal Epithelial Barrier Permeability

Under normal physiological conditions, the intestinal epithelium acts as a highly selective barrier. The tight junctions between enterocytes are typically narrow, restricting the passage of larger molecules. nih.gov While small di- and tripeptides may be absorbed, larger peptides like Gluten this compound are generally not readily absorbed in healthy individuals. nih.govsemanticscholar.org

However, the permeability of this barrier can be compromised. benthamopen.comnih.gov In conditions such as celiac disease, which causes inflammation and damage to the intestinal lining, the barrier function is weakened. wikipedia.orgbenthamopen.com This increased intestinal permeability may allow peptides like Gluten this compound to pass through the intestinal lining and enter the bloodstream. wikipedia.orgresearchgate.netsemanticscholar.org Studies using in vitro models of the human intestinal epithelium (Caco-2/HT-29 co-cultures) have shown that Gluten this compound can cross the epithelial monolayer, although it is also subject to significant degradation by peptidases present in these cells. nih.gov

Degradation by Plasma and Vascular Aminopeptidases

Even if Gluten this compound successfully traverses the intestinal barrier and enters the bloodstream, its journey is not over. The circulatory system contains enzymes that can rapidly break down peptides. researchgate.netnih.gov Peptides that enter the blood are generally subject to rapid and complete degradation by plasma peptidases and aminopeptidases bound to the vascular endothelium. researchgate.net This enzymatic action results in very short half-lives for many peptides, often just a few minutes. researchgate.net This rapid degradation presents a significant challenge to the peptide remaining intact and bioactive in the bloodstream for a sufficient duration. nih.gov

Table 2: Factors Affecting Gluten this compound Bioavailability

| Factor | Description | Impact on Bioavailability | Source |

|---|---|---|---|

| Gastrointestinal Digestion | Incomplete enzymatic breakdown of gluten proteins. | Increases formation of Gluten this compound. | wikipedia.orgnih.gov |

| Intestinal Permeability | Integrity of the tight junctions in the intestinal wall. | Increased permeability enhances absorption into the bloodstream. | benthamopen.comnih.govsemanticscholar.org |

| Peptidase Activity (Intestinal) | Degradation by peptidases on intestinal cells (e.g., Caco-2). | Decreases the amount of intact peptide crossing the barrier. | nih.gov |

| Peptidase Activity (Plasma) | Degradation by aminopeptidases in blood and vascular tissue. | Decreases the half-life and concentration of the peptide in circulation. | researchgate.netnih.gov |

Molecular Mechanisms and Receptor Interactions of Gluten Exorphin A5

Opioid Receptor System Engagement

Gluten exorphin A5 functions as an opioid agonist, interacting with specific opioid receptors to exert its effects. researchgate.netspringerprofessional.de Its binding profile is characterized by a notable selectivity for certain receptor subtypes over others. researchgate.netspringerprofessional.denih.gov

Research has established that Gluten this compound exhibits a selective affinity for both delta (δ) and mu (μ) opioid receptors. researchgate.netresearchgate.netspringerprofessional.despringerprofessional.de

Gluten this compound demonstrates a high specificity and affinity for the delta-opioid receptor (DOR). nih.govnih.govresearchgate.net It is considered a specific DOR agonist. uoguelph.ca Studies using animal models have indicated that this engagement with DORs can influence memory processes, with the peptide showing an ability to enhance passive avoidance memory. uoguelph.ca

In addition to its primary interaction with DORs, Gluten this compound also possesses an affinity for the mu-opioid receptor (MOR). researchgate.netnih.govbiosynth.com The ability of opioid peptides like Gluten this compound to bind to MORs is often attributed to common structural features, such as the presence of a tyrosine residue at the N-terminal position, which is crucial for high-affinity binding. cnr.itacs.org

Studies investigating the receptor selectivity of gluten exorphins have shown that while Gluten this compound binds to DOR and MOR, it does not show selectivity for the kappa-opioid receptor (KOR). nih.gov

Gluten this compound belongs to a family of related peptides derived from gluten, each with a unique opioid activity profile. The activity of these peptides is often evaluated using bioassays such as the Guinea Pig Ileum (GPI) assay, which is primarily mediated by μ-receptors, and the Mouse Vas Deferens (MVD) assay, where the predominant receptors are of the δ-type. semanticscholar.orgmdpi.com

Gluten Exorphin A4 (Gly-Tyr-Tyr-Pro): Similar to A5, this tetrapeptide shows selectivity for both δ- and μ-opioid receptors. researchgate.netspringerprofessional.de The presence of a Glycine (B1666218) residue at the N-terminus in the "A" series of gluten exorphins has been noted to increase their opioid activity. researchgate.netnih.gov

Gluten Exorphin B4 (Tyr-Gly-Gly-Trp): This peptide primarily shows an affinity for the δ-opioid receptor. researchgate.netspringerprofessional.despringerprofessional.de It is considered less potent than its pentapeptide counterpart, B5. nih.gov

Gluten Exorphin B5 (Tyr-Gly-Gly-Trp-Leu): This is the most potent of the gluten exorphins, showing strong affinity for the δ-opioid receptor and also interacting with the μ-opioid receptor. nih.govnih.gov Its IC50 values, a measure of potency, were found to be 0.017 µM in the MVD assay and 0.05 µM in the GPI assay. nih.govnih.gov

Gluten Exorphin C5 (Tyr-Pro-Ile-Ser-Leu): This peptide is distinguished by its selectivity for the μ-opioid receptor. researchgate.netspringerprofessional.despringerprofessional.de

The following table provides a comparative overview of the opioid activity of different gluten exorphins based on their IC50 values.

| Peptide | Sequence | IC50 MVD (µM) (δ-receptor) | IC50 GPI (µM) (μ-receptor) | Selectivity Ratio (GPI/MVD) |

| Gluten this compound | Gly-Tyr-Tyr-Pro-Thr | 60 | 1000 | 16.7 |

| Gluten Exorphin A4 | Gly-Tyr-Tyr-Pro | - | - | - |

| Gluten Exorphin B4 | Tyr-Gly-Gly-Trp | 3.4 | 1.5 | 0.44 |

| Gluten Exorphin B5 | Tyr-Gly-Gly-Trp-Leu | 0.017 | 0.05 | 2.9 |

| Gluten Exorphin C5 | Tyr-Pro-Ile-Ser-Leu | 30 | 110 | 3.7 |

| Data sourced from Tyagi et al. (2020). mdpi.commdpi.com A lower IC50 value indicates higher potency. The selectivity ratio indicates preference for δ (ratio < 1) or μ (ratio > 1) receptors. |

Affinity and Selectivity for Opioid Receptor Subtypes

Mu-Opioid Receptor (MOR) Affinity

Intracellular Signaling Cascades Triggered by Gluten this compound

The binding of Gluten this compound to its target opioid receptors, which are members of the G protein-coupled receptor (GPCR) superfamily, initiates a cascade of intracellular signaling events. nih.govbachem.com These receptors are coupled to inhibitory G proteins, specifically Gαi and Gαo subtypes. mdpi.combachem.com

Upon agonist binding, the receptor's conformation changes, leading to the activation of the heterotrimeric G protein. semanticscholar.org This causes the Gα and Gβγ subunits to dissociate, allowing them to interact with downstream effector molecules. bachem.com

A primary and well-documented signaling pathway activated by opioid peptides is the naloxone-reversible inhibition of the enzyme adenylyl cyclase. mdpi.comnih.gov The activated Gαi/Gαo subunits suppress adenylyl cyclase activity, which in turn reduces the intracellular production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) from ATP. mdpi.combachem.comvu.edu.au

Furthermore, as a potent DOR agonist, Gluten this compound is expected to trigger other signaling pathways associated with DOR activation. researchgate.net These can include the activation of various phospholipases, the mitogen-activated protein kinase (MAPK/ERK) pathway, the pro-survival Akt pathway, and the modulation of intracellular calcium (Ca2+) signaling. nih.govresearchgate.net Receptor activation also involves processes like phosphorylation by GPCR kinases and the recruitment of β-arrestin molecules, which not only regulate receptor desensitization but can also act as scaffolds to initiate separate signaling cascades, including the MAPK pathway. bachem.com

Activation of Mitogenic Pathways (e.g., Erk1/2)

Gluten this compound has been demonstrated to activate mitogenic signaling pathways, which are crucial for cell growth and division. A key pathway implicated in the action of GEA5 is the Extracellular signal-regulated kinase (Erk1/2) cascade. In-vitro studies on human T-lymphoblast cells (SUP-T1) showed that treatment with gluten exorphins leads to the activation of proliferative pathways. nih.gov

Specifically, administration of GEA5 at a concentration of 300 μM resulted in a statistically significant increase in the phosphorylation of Erk1/2 in SUP-T1 cells after four hours of treatment. nih.govresearchgate.net Phosphorylation is a key step that indicates the activation of the Erk1/2 kinases. The activation of Erk1/2 is a downstream effect of δ-opioid receptor stimulation, linking the receptor binding of GEA5 to the promotion of cell proliferation signals. nih.govresearchgate.net This activation suggests a mechanism by which GEA5 could contribute to cellular growth processes. nih.gov

Modulation of Pro-Survival Pathways (e.g., Akt, Bcl-2, LC3-II)

Beyond mitogenic signaling, Gluten this compound also influences key pro-survival and anti-apoptotic pathways. Research has highlighted its role in modulating Akt, Bcl-2, and LC3-II, proteins that are central to cell survival and autophagy.

Akt Pathway: The PI3K/Akt pathway is a critical signaling route that promotes cell survival and growth. Studies on SUP-T1 cells demonstrated that treatment with 300 μM of GEA5 caused a significant increase in the phosphorylation of Akt. nih.govresearchgate.net This activation of Akt is a known consequence of DOR agonist activity and contributes to the pro-survival effects observed following GEA5 treatment. nih.gov

Bcl-2 Expression: To determine the effect on apoptosis, the levels of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein, were investigated. Following treatment with GEA5, SUP-T1 cells exhibited an increase in the expression levels of Bcl-2. nih.gov By upregulating this key anti-apoptotic protein, GEA5 helps to inhibit programmed cell death.

LC3-II and Autophagy: Autophagy is a cellular process of self-degradation that can either promote survival or cell death depending on the context. The protein LC3-II is a well-established marker for autophagy. In SUP-T1 cells treated with GEA5, levels of LC3-II were found to be increased, an effect that may be induced by the activation of Erk1/2. nih.gov This suggests that GEA5 modulates autophagic processes within the cell.

The coordinated activation of these pathways underscores a multifaceted pro-survival effect of GEA5 in specific cell models.

Influence on Cell Proliferation and Metabolism in In Vitro Models (e.g., SUP-T1, Caco-2 cells)

The activation of the molecular pathways described above translates into tangible effects on cell behavior, namely proliferation and metabolic activity. These effects have been primarily studied in the T-lymphoblast cell line SUP-T1 and the human epithelial colorectal adenocarcinoma cell line Caco-2. nih.gov

In SUP-T1 cells, GEA5 treatment at a concentration of 60 μM led to a significant increase in cell proliferation after 24 hours. researchgate.netceliachia.it This finding directly correlates the activation of mitogenic pathways like Erk1/2 and pro-survival pathways like Akt with a proliferative outcome. nih.govceliachia.it Furthermore, GEA5 was shown to increase the metabolic activity of SUP-T1 cells. nih.gov

While much of the comparative research on Caco-2 cells highlighted Gluten Exorphin B5 as the most potent of the gluten exorphins, the general findings indicate that these peptides can increase cell metabolism in this intestinal cell line. nih.govceliachia.it Studies have shown that GEs can cross the intestinal epithelium and increase cell viability, suggesting a role in the metabolic and proliferative processes of enterocytes. researchgate.net

Interactive Data Tables

Table 1: Effect of Gluten this compound on Signaling Molecules in SUP-T1 Cells

| Molecule | Concentration of GEA5 | Observation | Pathway | Reference |

| Erk1/2 | 300 μM | Increased Phosphorylation | Mitogenic | nih.govresearchgate.net |

| Akt | 300 μM | Increased Phosphorylation | Pro-Survival | nih.govresearchgate.net |

| Bcl-2 | 300 μM | Increased Expression | Anti-Apoptosis | nih.gov |

| LC3-II | 300 μM | Increased Levels | Autophagy | nih.gov |

Table 2: Influence of Gluten this compound on In Vitro Cell Models

| Cell Line | Concentration of GEA5 | Effect | Reference |

| SUP-T1 | 60 μM | Increased Cell Proliferation | researchgate.netceliachia.it |

| SUP-T1 | 300 μM | Increased Metabolic Activity | nih.gov |

| Caco-2 | N/A | General GE effect: Increased cell viability and metabolism | nih.govresearchgate.net |

Physiological and Behavioral Modulations by Gluten Exorphin A5

Central Nervous System Effects

Gluten exorphin A5 has demonstrated a range of activities within the central nervous system, modulating several key functions. jst.go.jpnih.gov Studies in animal models have shown that this peptide can influence pain, learning, memory, and emotional states, indicating it can cross the blood-brain barrier or otherwise interact with central opioid receptors. squarespace.comnih.govnih.govnih.gov Its selectivity for delta- and mu-opioid receptors underpins these neuromodulatory effects. squarespace.comresearchgate.netresearchgate.netspringerprofessional.de

Gluten this compound has been shown to modulate pain perception, with its effects being highly dependent on the method of administration. nih.govjst.go.jpnih.gov Research indicates it can produce direct pain-relieving effects and also interact with the body's own pain-inhibitory systems. jst.go.jpnih.govresearchgate.netresearchgate.net

When administered directly into the cerebral ventricles (intracerebroventricularly, or i.c.v.) in mice, gluten this compound produces a mild but significant antinociceptive (pain-relieving) effect. jst.go.jpnih.govresearchgate.netresearchgate.net This effect is dose-dependent, meaning the extent of pain relief correlates with the amount of the peptide administered. researchgate.netjst.go.jpnih.gov However, these studies also noted that this centrally administered gluten this compound did not alter the analgesic effects of morphine. jst.go.jpnih.govresearchgate.netresearchgate.net In contrast, when administered orally, gluten this compound did not produce a direct antinociceptive effect. jst.go.jpnih.govresearchgate.netresearchgate.net

Table 1: Antinociceptive Effect of Intracerebroventricular (i.c.v.) Gluten this compound in Mice

| Administration Route | Outcome |

| Intracerebroventricular (i.c.v.) | Produces a mild but significant antinociceptive effect. mdpi.comnih.govjst.go.jpnih.gov |

| The effect is dose-dependent. researchgate.netjst.go.jpnih.govresearchgate.netresearchgate.net | |

| Does not affect morphine-induced analgesia. jst.go.jpnih.govresearchgate.netresearchgate.net | |

| Oral | No direct antinociceptive effect observed. jst.go.jpnih.govresearchgate.netresearchgate.net |

Gluten this compound interacts with the body's endogenous pain-inhibitory systems, specifically stress-induced antinociception (SIA), where exposure to a stressful event reduces the perception of pain. The nature of this interaction depends on the type of stressor and the route of administration of the peptide. jst.go.jpnih.gov

Studies in mice have revealed complex interactions:

Oral administration of gluten this compound was found to suppress the pain-inhibitory effect induced by socio-psychological stress (PSY-SIA). jst.go.jpnih.govresearchgate.net

Intraperitoneal administration abolished the antinociception induced by both foot-shock stress (FS-SIA) and PSY-SIA. jst.go.jpnih.govresearchgate.net

Intracerebroventricular administration led to a suppression of FS-SIA but, conversely, potentiated PSY-SIA. jst.go.jpnih.govresearchgate.net

The peptide had no effect on antinociception induced by forced swimming stress, regardless of the administration route. jst.go.jpnih.govresearchgate.net

Table 2: Effect of Gluten this compound on Different Types of Stress-Induced Antinociception (SIA) in Mice

| Administration Route | Foot-shock (FS) SIA | Socio-psychological (PSY) SIA | Forced Swim SIA |

| Oral | Not Reported | Suppressed jst.go.jpnih.govresearchgate.net | No Effect jst.go.jpnih.govresearchgate.net |

| Intraperitoneal | Abolished jst.go.jpnih.govresearchgate.net | Abolished jst.go.jpnih.govresearchgate.net | No Effect jst.go.jpnih.govresearchgate.net |

| Intracerebroventricular | Suppressed jst.go.jpnih.govresearchgate.net | Potentiated jst.go.jpnih.govresearchgate.net | No Effect jst.go.jpnih.govresearchgate.net |

Research indicates that gluten this compound can influence cognitive functions, particularly learning and memory. squarespace.comresearchgate.netresearchgate.net These effects suggest a modulatory role for the peptide in the neural pathways governing memory formation and retention. nih.govtandfonline.comeurekaselect.com

Studies have shown that orally administered gluten this compound can facilitate the acquisition and consolidation phases of learning and memory. researchgate.netjst.go.jpnih.govnih.gov In a one-trial, step-through passive avoidance test in mice, the peptide was given during the post-training period. jst.go.jpnih.gov The results showed a significant increase in the latency time for the mice to enter a dark compartment, which indicates an enhancement of the learning/memory process. researchgate.netjst.go.jpnih.govjst.go.jp This suggests that the peptide positively modulates the processes involved in forming and solidifying new memories. tandfonline.comeurekaselect.com

Gluten this compound has been observed to modulate emotionality and other observable behaviors in animal models. squarespace.comresearchgate.netresearchgate.net These findings suggest that the peptide can influence anxiety levels and spontaneous activity. nih.govmdpi.comnih.govrug.nl

In studies using the elevated plus-maze test, a common method for assessing anxiety-like behavior in rodents, oral administration of gluten this compound tended to prolong the time mice spent on the open arms of the maze. jst.go.jpnih.govresearchgate.net This behavioral change is typically interpreted as a reduction in anxiety. rug.nl Furthermore, research reviews have concluded that food-derived exorphins like gluten this compound are bioactive and can affect behavioral traits such as spontaneous behavior and anxiety in rodents. nih.govmdpi.comnih.gov

Modulation of Emotionality and Observable Behaviors

Anxiety-Related Behaviors (e.g., Elevated Plus-Maze Test)

The elevated plus-maze (EPM) is a standard apparatus used in animal studies to assess anxiety-related behaviors. augusta.educonductscience.com The test is based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces. conductscience.comnih.gov An increase in the time spent in the open arms of the maze is interpreted as a decrease in anxiety-like behavior. nih.gov

Studies investigating the effects of Gluten this compound have utilized the EPM to evaluate its impact on emotionality. Research in mice has shown that orally administered Gluten this compound tended to prolong the retention time on the open arms of the elevated plus-maze. jst.go.jpnih.gov This suggests that the peptide may have anxiolytic (anti-anxiety) properties, modifying anxiety-related behavior. nih.govmdpi.com These findings indicate that orally delivered exorphins like GE-A5 can influence the central nervous system and behavior. nih.govmdpi.com

| Study Focus | Model | Key Finding | Interpretation | Source(s) |

| Effects of Oral GE-A5 on Emotionality | Mice | Tended to prolong retention time on open arms of the elevated plus-maze. | Potential anxiolytic (anti-anxiety) effect. | jst.go.jpnih.gov |

| Behavioral Effects of Orally Delivered Exorphins | Mice | Orally delivered gliadin this compound modifies anxiety behavior. | Indicates that orally delivered exorphins can influence the central nervous system. | nih.govmdpi.com |

Influence on Brain Neurotransmitter Systems (Serotonin, Dopamine (B1211576), Endorphins)

Gluten exorphins, as a class of compounds, are recognized for their potential to modify the secretion of brain neurotransmitters. researchgate.netspringerprofessional.de Their opioid activity allows them to interact with systems that regulate mood and motivation. Sensitivity to exorphins can lead to a blockage of key neurotransmitters like dopamine and serotonin. complimed.nl While much of the specific research on neurotransmitter modulation has focused on other gluten exorphins, the findings provide a framework for understanding the potential actions of GE-A5. For instance, Gluten Exorphin B5 has been shown to stimulate prolactin secretion by reducing the dopaminergic tone at the hypothalamic level, suggesting an ability to modify neurotransmitter release without crossing the blood-brain barrier. benthamopen.comresearchgate.net This interaction with the dopamine system, which is crucial for the brain's reward and motivation circuits, highlights the broader impact of these peptides. complimed.nl The opioid effects of gluten exorphins can alter how the body manages serotonin, dopamine, and endorphins. complimed.nl

Peripheral Nervous System and Endocrine Effects

Regulation of Gastrointestinal Motility and Function

Gluten this compound and other related exorphins exert significant influence over the gastrointestinal (GI) system. researchgate.net These peptides act on the μ-opioid receptors that are highly expressed in the small intestine. researchgate.net A primary effect of this interaction is the regulation of GI motility. gnusha.org

Research has consistently shown that hydrolyzed gluten, which contains exorphins, prolongs intestinal transit time. gnusha.orgnih.gov This slowing of motility provides a potential anti-diarrheal effect. researchgate.net Crucially, this effect was demonstrated to be opioid-mediated, as it was reversed by the administration of the opioid receptor antagonist, naloxone (B1662785). gnusha.orgnih.govnih.gov This indicates that gluten exorphins function as external regulators of gastrointestinal movement through their opioid-like activity. wikipedia.org

Modulation of Hormonal Secretion

Gluten exorphins are known to play a role in hormonal functions, acting on the endocrine system through opioid pathways. researchgate.netspringerprofessional.de

The secretion of prolactin from the pituitary gland is one of the hormonal processes affected by gluten exorphins. researchgate.net Studies in rats have shown that gluten-derived substances can stimulate prolactin release. nih.gov This effect is believed to be mediated through the activation of opioid receptors. nih.gov While research has specifically highlighted Gluten Exorphin B5 as a potent stimulator of prolactin secretion, the broader class of gluten exorphins is implicated in this regulatory role. nih.govbenthamopen.com The mechanism may involve a reduction in the release of dopamine, a neurotransmitter that normally inhibits prolactin secretion, at the hypothalamic level. benthamopen.comresearchgate.net

Effects on Insulin (B600854) Release and Glucose Homeostasis

Gluten this compound has been shown to influence pancreatic endocrine function, specifically affecting insulin secretion and glucose homeostasis. nih.govnih.gov The stimulation of insulin production after a meal is considered an activity that can be modulated by endogenous opioids. nih.gov

Studies in conscious rats have demonstrated that the oral administration of Gluten this compound potentiated the postprandial (after-meal) plasma insulin level. nih.gov This effect was dose-dependent and was reversed by the opioid antagonist naloxone, confirming that the action is mediated through opioid receptors. nih.govnih.gov Furthermore, intravenous administration of GE-A5 also stimulated postprandial insulin release, suggesting the peptide modulates pancreatic function after being absorbed into the bloodstream rather than acting solely within the gastrointestinal tract. nih.gov This opioid-like effect on insulin release points to a role for GE-A5 in the regulation of glucose metabolism. nih.govsante-et-nutrition.com

| Administration Route | Model | Effect on Postprandial Insulin | Effect of Naloxone | Source(s) |

| Oral | Rats | Potentiated (stimulated) insulin release. | Reversed the effect. | nih.gov |

| Intravenous | Rats | Stimulated insulin release. | Not specified in the study for this route, but the oral effect was naloxone-reversible. | nih.gov |

Clinical and Pathophysiological Implications of Gluten Exorphin A5

Immunomodulatory Effects and Autoimmune Associations

Influence on Lymphocyte Stimulation and Proliferation

Recent in vitro research has shed light on the direct effects of gluten exorphins on immune cells. nih.gov Specifically, gluten exorphins, including A5, have been shown to stimulate the proliferation of lymphocytes. researchgate.netnih.gov In one study using a human T-cell lymphoma line (SUP-T1) as an in vitro model for T-cells, treatment with Gluten Exorphin A5 resulted in a significant increase in cell proliferation. nih.gov

These findings suggest that gluten exorphins could play a role in the pathogenesis of celiac disease by contributing to lymphocyte activation and infiltration in the gut. celiachia.it The proliferative effect was observed to be concentration-dependent, and peptides with five amino acids, such as Gluten this compound, exerted a greater effect compared to their four-amino-acid counterparts. nih.gov This stimulation of lymphocyte proliferation highlights a potential pathway through which these peptides could influence immune responses. celiachia.it

Contribution to Inflammatory Responses

Gluten this compound may contribute to inflammatory processes characteristic of gluten-related disorders. celiachia.it Celiac disease itself is defined by chronic inflammation of the small intestine triggered by gluten. nih.gov While the primary initiator of this inflammation is often considered to be other gluten peptides like the 33-mer peptide, exorphins are implicated in the broader disease process. wikipedia.orgresearchgate.net

The incomplete digestion of gluten leads to an increased presence of gluten exorphins, a scenario that researchers believe may contribute to various diseases. wikipedia.org The mechanism may be indirect; for example, the difficult digestion of wheat can lead to inflammation as the immune system becomes activated in response to changes in the gut environment. squarespace.com Furthermore, by promoting lymphocyte activation and proliferation, Gluten this compound could directly contribute to the infiltration of immune cells and the subsequent inflammation seen in the intestinal lining of celiac patients. celiachia.it During inflammatory states, the expression of the delta-opioid receptor (DOR)—a primary target for Gluten this compound—is known to increase on intestinal cells, potentially creating a feedback loop that enhances the peptide's activity. mdpi.com

Links to Immune Disorders and Allergies

Gluten intake is firmly associated with the autoimmune disorder celiac disease and has been linked to others, such as type I diabetes mellitus. nih.govsquarespace.com Gluten exorphins are produced as part of the allergic immune response to gluten in individuals with celiac disease. wikipedia.org Sensitivity to exorphins has been broadly associated with a range of immune problems, including inhalant allergies and asthma. complimed.nl

The mechanism may involve the disruption of the endorphin system by exorphins, which can impair the maturation of lymphocytes and thereby weaken the body's defenses. complimed.nl For some sensitive individuals, the digestion of gluten proteins can lead to an increased synthesis of Immunoglobulin E (IgE) antibodies, which are responsible for triggering allergic reactions such as asthma and atopic dermatitis. researchgate.net

Other Proposed Health Effects

Beyond its immunomodulatory roles, Gluten this compound has been shown to exert various other physiological effects, primarily in animal models. Research indicates that the peptide is bioactive and can influence the central nervous system. mdpi.comresearchgate.net

Key proposed health effects include:

Neurological and Behavioral Effects: Orally administered Gluten this compound has been found to modify learning, memory processes, and anxiety behavior in mice subjected to laboratory stressors. nih.govnih.govmdpi.comresearchgate.net It has also been shown to suppress the body's natural pain-inhibitory system. mdpi.com When administered directly into the brain (intracerebroventricularly), it produces mild, dose-dependent antinociceptive (pain-relieving) effects. nih.govresearchgate.net

Hormonal and Metabolic Effects: Studies in rodents have demonstrated that oral administration of Gluten this compound stimulates the release of insulin (B600854) following a meal, an effect that was blocked by an opioid antagonist, confirming its opioid-like activity in the gastrointestinal tract and pancreatic tissues. nih.govsquarespace.com Gluten intake has also been associated with elevated levels of prolactin in individuals with CD, suggesting a potential role for gluten-derived substances in hormonal regulation. nih.govresearchgate.net

Data Tables

Table 1: Summary of Research Findings on Gluten this compound

| Section | Key Finding | Source(s) |

|---|---|---|

| 5.2.2. Self-Masking Toxicity | Possesses opioid effects that may mask the gastrointestinal symptoms of gluten toxicity in conditions like asymptomatic celiac disease. | nih.govresearchgate.netnih.govresearchgate.net |

| 5.2.3. Intestinal Permeability | Can cross the intestinal barrier, especially when permeability is increased ("leaky gut"), as seen in celiac disease. | wikipedia.orgresearchgate.netnih.gov |

| 5.3.1. Lymphocyte Proliferation | Stimulates the proliferation of T-lymphocytes in vitro, suggesting a role in immune cell activation. | researchgate.netnih.govceliachia.it |

| 5.3.2. Inflammatory Responses | May contribute to inflammation by promoting lymphocyte activation and infiltration; its primary receptor (DOR) is upregulated during inflammation. | celiachia.itmdpi.com |

| 5.3.3. Immune Disorders | Associated with the allergic immune response in celiac disease and linked broadly to immune system dysregulation. | nih.govwikipedia.orgresearchgate.netcomplimed.nl |

| 5.4. Other Health Effects | Modulates pain, learning, memory, and anxiety in animal models; stimulates insulin and may affect prolactin secretion. | nih.govsquarespace.comnih.govmdpi.comresearchgate.net |

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | Gluten this compound | | Gluten Exorphin A4 | | Gluten Exorphin B4 | | Gluten Exorphin B5 | | Gluten Exorphin C | | Gliadin | | Glutenin | | Zonulin | | Amylase-Trypsin Inhibitors (ATIs) | | Immunoglobulin E (IgE) | | Prolactin | | Insulin |

Impact on Detoxification Processes

The influence of gluten-derived peptides, including Gluten this compound, on the body's detoxification pathways is an emerging area of research. The incomplete digestion of gluten proteins can lead to the formation of exorphins which may interfere with normal metabolic processes. wikipedia.orgnih.gov

Some studies suggest that components of gluten may impact crucial detoxification enzyme systems. For instance, there is evidence that gluten can inhibit cytochrome P450 enzymes, which are vital for the metabolism and detoxification of a wide range of foreign substances. researchgate.net Furthermore, food-derived opioid peptides have been shown to inhibit the uptake of cysteine, an amino acid that is a precursor to glutathione (B108866). nih.gov Glutathione is a major endogenous antioxidant and plays a critical role in phase II detoxification, a process that neutralizes and prepares toxins for excretion. nih.gov A reduction in glutathione levels can impair the body's ability to counteract oxidative stress and eliminate harmful compounds. mdpi.com

While direct research on Gluten this compound's specific role in these processes is limited, the broader context of gluten's impact on detoxification mechanisms provides a basis for further investigation. The potential for gluten-derived peptides to modulate oxidative stress and detoxification pathways warrants more focused research to elucidate the precise actions of GE-A5. nih.govmdpi.comresearchgate.net

Potential Impact of Gluten-Derived Peptides on Detoxification Pathways

| Pathway/Component | Reported Effect of Gluten/Gluten Peptides | Potential Implication for Detoxification | Reference(s) |

|---|---|---|---|

| Cytochrome P450 Enzymes | Inhibition by gluten components. | Impaired metabolism and clearance of xenobiotics (foreign compounds). | researchgate.net |

| Cysteine Uptake | Inhibition by food-derived opioid peptides. | Reduced synthesis of glutathione, a key antioxidant and detoxifying agent. | nih.gov |

| Glutathione (GSH) Levels | Potential for depletion due to reduced cysteine uptake and increased oxidative stress. | Compromised antioxidant defense and phase II detoxification capacity. | nih.govnih.govmdpi.com |

Potential Association with Skin Disorders

A growing body of evidence suggests a link between gluten intake and various skin disorders, with gluten exorphins potentially playing a mediatory role. researchgate.netnih.gov Conditions such as dermatitis herpetiformis and atopic dermatitis have been associated with gluten sensitivity and celiac disease. researchgate.netoup.comjeffreydachmd.com

Dermatitis herpetiformis is a chronic, intensely itchy skin eruption that is considered a cutaneous manifestation of celiac disease. researchgate.netoup.com The link to gluten is well-established, with a gluten-free diet being the primary treatment. While the direct role of GE-A5 is not fully elucidated, the underlying pathology involves an autoimmune response triggered by gluten. researchgate.netoup.com

In the case of atopic dermatitis, an inflammatory skin condition, studies have indicated that wheat proteins, including gluten, may exacerbate the condition. mdpi.comresearchgate.net One proposed mechanism involves the increased synthesis of Immunoglobulin E (IgE) antibodies in response to gluten components, which can trigger allergic reactions manifesting in the skin. researchgate.net Another potential pathway involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP IV) by gluten exorphins. nih.gov DPP IV is involved in breaking down various peptides, and its inhibition could lead to an accumulation of inflammatory mediators. nih.gov

Furthermore, the opioid activity of GE-A5 could theoretically influence skin physiology and pathology through interactions with opioid receptors present in the skin, which are known to modulate inflammation and sensation.

Research Findings on the Association Between Gluten and Skin Disorders

| Skin Disorder | Associated Gluten-Related Condition | Proposed Mechanism/Observation | Reference(s) |

|---|---|---|---|

| Dermatitis Herpetiformis | Celiac Disease | Considered a skin manifestation of celiac disease, an autoimmune response to gluten. | researchgate.netresearchgate.netoup.comjeffreydachmd.com |

| Atopic Dermatitis | Wheat Allergy / Gluten Sensitivity | Increased synthesis of IgE antibodies in response to wheat proteins. | mdpi.comresearchgate.net |

| Various Skin Disorders | Gluten Sensitivity / Celiac Disease | Inhibition of dipeptidyl peptidase IV (DPP IV) by gluten peptides may increase inflammatory mediators. | nih.gov |

Methodological Approaches in Gluten Exorphin A5 Research

In Vitro Experimental Models

Enzymatic Digestion and Peptide Release Assays

The study of gluten exorphin A5 (GE-A5) often begins with its release from the parent gluten protein. Researchers employ in vitro digestion models that simulate the human gastrointestinal tract to identify and quantify the release of this peptide. These assays typically involve a sequential enzymatic digestion process.

A common method involves the use of pepsin, a key enzyme in the stomach, followed by treatment with pancreatic elastase. nih.gov In some studies, a combination of pepsin and thermolysin has been used to digest wheat gluten, leading to the isolation of GE-A5. researchgate.net Another approach utilizes a sequence of pepsin, trypsin, and chymotrypsin (B1334515) to mimic gastrointestinal digestion. mdpi.com

Following digestion, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a standard technique for identifying and quantifying the released peptides. researchgate.net For instance, ultra-high performance liquid chromatography/electrospray ionization-high-resolution mass spectrometry (UPLC/ESI-HRMS) has been used to detect and measure GE-A5 in the digests of food products like bread and pasta. researchgate.net Competitive enzyme-linked immunosorbent assays (ELISAs) have also been utilized to detect GE-A5 immunoreactive materials in enzymatic digests. nih.govresearchgate.net

Research has shown that GE-A5, with the sequence Gly-Tyr-Tyr-Pro-Thr, can be released from high-molecular-weight glutenin. researchgate.netresearchgate.net Studies have demonstrated the release of GE-A5 from the digestion of real wheat-derived foods, with levels ranging from 0.747 to 2.192 mg per kg of food. researchgate.netnih.gov The yield of GE-A5 can vary depending on the specific enzymes used in the digestion process. For example, a pepsin-elastase digest has been shown to yield a larger amount of GE-A5 compared to a pepsin-thermolysin digest. nih.govresearchgate.net

Cell Culture Systems for Cellular Response Studies (e.g., SUP-T1, Caco-2 Cells)

To investigate the cellular effects of GE-A5, researchers utilize various cell culture systems. The choice of cell line often depends on the specific biological question being addressed.

SUP-T1 cells , a human T-cell lymphoblast line, have been used to study the effects of gluten exorphins on immune cells. nih.govresearchgate.net These cells express the δ-opioid receptor (DOR), a known target for GE-A5. nih.govresearchgate.net Studies have shown that treatment with GE-A5 can lead to a significant increase in the proliferation of SUP-T1 cells. nih.govresearchgate.netceliachia.it This proliferative effect is associated with the activation of mitogenic and pro-survival pathways, such as the phosphorylation of Akt and Erk1/2. nih.govceliachia.it

Caco-2 cells , a human colon adenocarcinoma cell line, are widely used as a model for the intestinal epithelium. researchgate.netnih.govnih.gov These cells differentiate into a monolayer with characteristics similar to the small intestine, making them suitable for studying absorption and cellular responses at the gut barrier. researchgate.netacs.org Like SUP-T1 cells, Caco-2 cells also express the δ-opioid receptor, although at lower levels. nih.gov Research using Caco-2 cells has investigated the effects of gluten exorphins on cell viability and signaling pathways. nih.gov For instance, studies have shown that gluten exorphins can increase the metabolic activity of Caco-2 cells in a concentration-dependent manner. nih.gov

The following table summarizes the use of these cell lines in GE-A5 research:

Interactive Data Table: Cell Lines in Gluten this compound Research

| Cell Line | Cell Type | Key Research Application | Observed Effects of GE-A5 |

|---|---|---|---|

| SUP-T1 | Human T-cell lymphoblast | Studying immune cell responses | Increased cell proliferation, activation of mitogenic and pro-survival pathways. nih.govresearchgate.netceliachia.it |

| Caco-2 | Human colon adenocarcinoma | Modeling intestinal epithelium for absorption and cellular response studies. researchgate.netnih.govnih.gov | Increased metabolic activity. nih.gov |

Receptor Binding and Activity Assays (e.g., Mouse Vas Deferens (MVD) Assay, Guinea Pig Ileum (GPI) Assay, cAMP Assay)

To characterize the opioid activity of GE-A5, researchers employ a variety of receptor binding and activity assays. These assays help to determine the peptide's affinity and selectivity for different opioid receptors.

The mouse vas deferens (MVD) assay and the guinea pig ileum (GPI) assay are classic isolated organ bath experiments used to assess the functional activity of opioid peptides. mdpi.comvu.edu.au The MVD is rich in δ-opioid receptors, while the GPI primarily expresses μ-opioid receptors. mdpi.com By measuring the inhibition of electrically induced contractions in these tissues, researchers can determine the potency (IC50 value) of a peptide at these receptors. Gluten this compound has been shown to be highly specific for δ-receptors, as indicated by its activity in the MVD assay. researchgate.netvu.edu.au

Receptor binding assays using radiolabeled ligands are employed to directly measure the affinity of a peptide for specific opioid receptors. core.ac.uk These assays typically use brain membrane preparations and a radiolabeled opioid ligand. core.ac.uk The ability of GE-A5 to displace the radioligand from the receptor indicates its binding affinity.

The cAMP (cyclic adenosine (B11128) monophosphate) assay is another method to assess the functional activity of GE-A5. vu.edu.aufrontiersin.org Opioid receptors are G-protein coupled receptors that, upon activation by an agonist, can inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.govfrontiersin.org A reduction in cAMP production in cells treated with GE-A5 would indicate that it is acting as an agonist at the opioid receptor. frontiersin.org

The following table summarizes the key receptor binding and activity assays used in GE-A5 research:

Interactive Data Table: Receptor Binding and Activity Assays for Gluten this compound

| Assay | Principle | Primary Receptor Targeted | Key Finding for GE-A5 |

|---|---|---|---|

| Mouse Vas Deferens (MVD) Assay | Measures inhibition of electrically induced muscle contraction. | δ-opioid receptors. mdpi.com | Demonstrates high specificity of GE-A5 for δ-receptors. researchgate.netvu.edu.au |

| Guinea Pig Ileum (GPI) Assay | Measures inhibition of electrically induced muscle contraction. | μ-opioid receptors. mdpi.com | Lower activity of GE-A5 compared to MVD, indicating δ-receptor selectivity. vu.edu.au |

| cAMP Assay | Measures changes in intracellular cyclic adenosine monophosphate levels. | G-protein coupled opioid receptors. frontiersin.org | Can demonstrate agonist activity of GE-A5 through decreased cAMP production. frontiersin.org |

In Vitro Intestinal Epithelium Models for Absorption Studies

To understand whether GE-A5 can cross the intestinal barrier and potentially exert systemic effects, researchers use in vitro models of the intestinal epithelium. The most common model utilizes Caco-2 cells grown on semi-permeable membranes. researchgate.netnih.gov

In these experiments, Caco-2 cells, sometimes in co-culture with mucus-secreting HT-29 cells to better mimic the intestinal environment, are seeded onto a filter insert. researchgate.netnih.gov This creates a polarized monolayer with an apical side (representing the intestinal lumen) and a basolateral side (representing the bloodstream). nih.gov Synthetic GE-A5 is added to the apical chamber, and its appearance in the basolateral chamber is measured over time. researchgate.net

Studies have shown that GE-A5 can be transported across Caco-2 cell monolayers. researchgate.net However, the transport is often limited, with a significant portion of the peptide being degraded by peptidases present on the cells. researchgate.netnih.gov In one study, only 3% of the GE-A5 added to the apical side was found intact in the basolateral compartment after 120 minutes. researchgate.netnih.gov Despite this degradation, the fact that some intact peptide can cross suggests the possibility of its absorption in the human body. researchgate.net

In Vivo Animal Model Studies

Behavioral Phenotyping Paradigms (e.g., Passive Avoidance Test, Elevated Plus-Maze)

To investigate the potential effects of GE-A5 on the central nervous system, researchers utilize various behavioral tests in animal models, typically mice. researchgate.netjst.go.jp These paradigms are designed to assess learning, memory, and anxiety-like behaviors.

The passive avoidance test is a widely used method to evaluate learning and memory. jst.go.jpuoguelph.ca In this test, an animal is placed in a brightly lit compartment connected to a dark compartment. When the animal enters the dark compartment, it receives a mild foot shock. The latency to re-enter the dark compartment in a subsequent trial is taken as a measure of memory retention. uoguelph.ca Studies have shown that oral administration of GE-A5 after the training period can significantly increase the latency to enter the dark compartment, suggesting that the peptide facilitates the consolidation of learning and memory. researchgate.netresearchgate.netjst.go.jp This effect has been observed with GE-A5, a delta-opioid agonist. uoguelph.ca

The elevated plus-maze is a common test to assess anxiety-like behavior in rodents. jst.go.jpsemanticscholar.org The maze consists of two open arms and two enclosed arms elevated from the floor. An increase in the time spent in the open arms is interpreted as a decrease in anxiety. semanticscholar.org Research has indicated that oral administration of GE-A5 tends to prolong the retention time on the open arms of the elevated plus-maze, suggesting a potential anxiolytic effect. researchgate.netresearchgate.netjst.go.jp

The following table summarizes the key behavioral paradigms used in GE-A5 research:

Interactive Data Table: Behavioral Paradigms in Gluten this compound Research

| Behavioral Test | Psychological Domain Assessed | Key Finding for GE-A5 |

|---|---|---|

| Passive Avoidance Test | Learning and Memory. jst.go.jpuoguelph.ca | Facilitates the consolidation of learning and memory when administered post-training. researchgate.netresearchgate.netjst.go.jp |

| Elevated Plus-Maze | Anxiety-like behavior. jst.go.jpsemanticscholar.org | Tends to prolong time spent in open arms, suggesting anxiolytic-like effects. researchgate.netresearchgate.netjst.go.jp |

Administration Routes and Their Differential Effects (e.g., Intracerebroventricular, Oral, Intraperitoneal)

The biological effects of Gluten this compound (GE-A5) have been investigated using various administration routes in animal models, revealing differential effects based on the method of delivery. These routes primarily include intracerebroventricular (i.c.v.), oral, and intraperitoneal (i.p.) administration.

Intracerebroventricular (i.c.v.) Administration: Direct administration of GE-A5 into the cerebral ventricles allows researchers to study its central nervous system effects by bypassing the blood-brain barrier. Studies in mice have shown that i.c.v.-administered GE-A5 produces a mild but significant antinociceptive (pain-inhibiting) effect in a dose-dependent manner. jst.go.jpnih.govresearchgate.net This route has also been shown to influence stress-induced analgesia; it suppressed footshock-stress-induced antinociception but potentiated antinociception induced by socio-psychological stress. jst.go.jpnih.gov Furthermore, research in rats demonstrated that i.c.v. injection of gluten exorphins stimulated prolactin release, an effect mediated by opioid receptors. nih.gov

Oral Administration: Oral administration studies are crucial for understanding the potential physiological effects of GE-A5 when ingested as part of dietary gluten. In mice, orally administered GE-A5 did not produce a direct antinociceptive effect. jst.go.jpnih.gov However, it did modify more complex behaviors, suppressing the endogenous pain-inhibitory system during socio-psychological stress and tending to reduce anxiety-like behavior in the elevated plus-maze test. jst.go.jpnih.gov Notably, oral GE-A5 was found to facilitate the learning and memory consolidation process in passive avoidance tests. jst.go.jpnih.govresearchgate.net In rats, oral administration of GE-A5 was shown to potentiate postprandial plasma insulin (B600854) levels, indicating it can be absorbed and exert systemic metabolic effects. nih.govresearchgate.netingentaconnect.com

Intraperitoneal (i.p.) Administration: Intraperitoneal injection is another common route in animal studies to assess systemic effects. In mice, i.p. administration of GE-A5 abolished stress-induced antinociception from both footshock and socio-psychological stressors. jst.go.jpnih.govresearchgate.net This suggests a systemic or peripheral mechanism of action that differs from the central effects observed with i.c.v. administration.

Interactive Table: Differential Effects of Gluten this compound by Administration Route in Animal Models

| Administration Route | Species | Observed Effects | Research Focus |

| Intracerebroventricular (i.c.v.) | Mice, Rats | Mild, dose-dependent antinociception; Modulation of stress-induced analgesia; Stimulation of prolactin release. jst.go.jpnih.govresearchgate.netnih.gov | Central Nervous System |

| Oral | Mice, Rats | No direct antinociception; Suppression of endogenous pain-inhibitory system; Anxiolytic-like effects; Facilitation of learning/memory; Potentiation of postprandial insulin release. jst.go.jpnih.govresearchgate.netnih.govnih.govingentaconnect.com | Systemic/Peripheral & Central Nervous System |

| Intraperitoneal (i.p.) | Mice | Abolished stress-induced antinociception. jst.go.jpnih.govresearchgate.net | Systemic/Peripheral |

Pharmacological Antagonism Studies (e.g., Naloxone (B1662785) Administration)

Pharmacological antagonism studies, primarily using the opioid antagonist naloxone, have been instrumental in confirming that the biological effects of Gluten this compound are mediated through opioid receptors. By administering naloxone concurrently with GE-A5, researchers can determine if the observed effects are blocked, which is a classic test for opioid pathway involvement.

Early research in rats demonstrated that the potentiation of postprandial plasma insulin levels following oral administration of GE-A5 was completely reversed by naloxone. nih.govresearchgate.netcreative-peptides.com This finding strongly implies that GE-A5's influence on insulin secretion is mediated via opioid receptors, likely in the gastrointestinal tract or pancreatic tissues. nih.gov

Similarly, studies investigating the impact of gluten exorphins on gastrointestinal motility found that they induced a significant increase in transit time in healthy human volunteers. encyclopedia.pub This effect, characteristic of opioid compounds, was reversible upon the administration of naloxone, further solidifying the opioid-like activity of these peptides. nih.govencyclopedia.pubrothamsted.ac.uk These antagonism studies are a cornerstone of GE-A5 research, providing clear evidence that its physiological actions are linked to the opioid system.

Human Observational and Intervention Studies

Gluten-Free Dietary Interventions and Outcome Assessment

Human studies investigating the direct effects of Gluten this compound are limited; however, research on gluten-free dietary (GFD) interventions provides indirect evidence of the potential role of gluten-derived peptides. The underlying principle is that eliminating gluten from the diet prevents the formation of exorphins like GE-A5, thereby allowing for the assessment of outcomes potentially linked to their activity.

In individuals with celiac disease, elevated levels of circulating prolactin have been observed, and a short-term gluten-free diet was shown to lower these levels. nih.gov This suggests that gluten-derived substances, acting as opioids, may directly affect prolactin secretion. nih.gov Observational studies have also noted that a GFD can lead to the improvement of certain behavioral symptoms in conditions like autism spectrum disorders, which some researchers have linked to the "opioid excess" theory involving exorphins. jagiellonskiecentruminnowacji.plcomplimed.nl In some cases, the initial phase of a GFD can lead to a temporary worsening of behavior, likened to a withdrawal syndrome, before improvement occurs. jagiellonskiecentruminnowacji.pl

Furthermore, in a study on individuals with non-celiac gluten sensitivity, a gluten challenge was associated with increased feelings of depression compared to a placebo, suggesting a direct effect of gluten on mood. celiac.org While not measuring GE-A5 directly, these dietary intervention studies provide a basis for hypotheses about the role of gluten exorphins in human physiology and neuropsychology.

Biomarker Quantification in Biological Fluids (e.g., Cerebrospinal Fluid, Urine)

The quantification of GE-A5 in human biological fluids is a critical area of research for establishing a direct link between gluten intake, exorphin levels, and physiological or pathological outcomes. The primary fluids of interest are cerebrospinal fluid (CSF), for assessing central nervous system penetration, and urine, for non-invasive monitoring of exorphin excretion.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the gold standard for the sensitive and specific quantification of peptides like GE-A5 in complex biological matrices. cambridge.org

A specific LC-MS method has been developed and validated for the quantification of GE-A5 in cerebrospinal fluid. nih.gov This method involves injecting a very small volume (5 µL) of CSF into the LC-MS system. nih.gov The chromatographic separation is achieved on a reversed-phase C18 column, and the mass spectrometer is operated in positive ion mode to detect and quantify the peptide. nih.gov The use of a protease inhibitor, aprotinin, has been shown to be important to prevent the degradation of GE-A5 in biological fluid samples during preparation and analysis. benthamopen.com This analytical approach is precise, accurate, and sensitive enough to be used in animal models and potentially in human studies. nih.gov

Interactive Table: Parameters for LC-MS Quantification of Gluten this compound in CSF

| Parameter | Specification | Reference |

| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.gov |

| Sample Matrix | Cerebrospinal Fluid (CSF) | nih.gov |

| Injection Volume | 5 µL | nih.gov |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase A | Water with 0.6% acetic acid | nih.gov |

| Mobile Phase B | Acetonitrile/Methanol (75:25, v/v) | nih.gov |

| Lower Limit of Detection | 0.60 ng/mL | nih.gov |

| Lower Limit of Quantitation | 1.50 ng/mL | nih.gov |

| Intra- & Inter-day Precision | <5% Relative Standard Deviation | nih.gov |

| Intra- & Inter-day Accuracy | 99.6-102.8% and 100.0-101.9% | nih.gov |

High-performance liquid chromatography (HPLC) is a fundamental technique used for the separation of peptides from biological samples. In the context of exorphin research, HPLC is almost always coupled with mass spectrometry (LC-MS/MS) for definitive identification and quantification due to the complexity of the samples and the low concentrations of the target peptides. cambridge.orgijiset.com

Studies aiming to detect exorphins in urine have utilized HPLC to separate peptides prior to detection. ijiset.comnsw.gov.au For instance, research on children with autistic spectrum disorders has employed HPLC analysis of urine to investigate the presence of various exorphins, including GE-A5. nsw.gov.au The process typically involves a pre-analytical sample clean-up and concentration step, such as solid-phase extraction, followed by separation on an HPLC column (e.g., a C18 reversed-phase column). ijiset.com While HPLC provides the separation, the subsequent detection by mass spectrometry is crucial for confirming the identity of the peptide peaks in the chromatogram. ijiset.com

Structure Activity Relationships of Gluten Exorphin A5 and Analogs

Pentapeptide Structure (Gly-Tyr-Tyr-Pro-Thr) and Opioid Activity

Gluten exorphin A5 is a pentapeptide with the amino acid sequence Gly-Tyr-Tyr-Pro-Thr. researchgate.netnih.govbiosyn.comwikipedia.org This specific sequence is found at 15 different sites within the primary structure of high-molecular-weight glutenin, a major protein in wheat gluten. researchgate.netnih.govresearchgate.net The opioid activity of gluten this compound is well-documented, with studies showing its ability to bind to opioid receptors. biosyn.comnovoprolabs.comjst.go.jp In particular, it demonstrates high specificity for delta-opioid receptors. nih.govresearchgate.netnovoprolabs.compeptide.com

The opioid-like effects of gluten this compound have been observed in various assays, including the mouse vas deferens (MVD) assay, which is sensitive to delta-opioid receptor agonists. researchgate.netnovoprolabs.comnovopro.cn When administered intracerebroventricularly in mice, it produces a mild but significant antinociceptive (pain-reducing) effect in a dose-dependent manner. jst.go.jp This activity underscores the importance of its chemical structure in eliciting a physiological response.

The discovery of gluten this compound, along with other gluten exorphins like A4, B4, and B5, originated from the enzymatic digestion of wheat gluten. researchgate.netnih.govbiosyn.com These peptides are classified as "exorphins" because they are exogenous (originating from outside the body) and exhibit morphine-like activities. biosyn.com

Table 1: Gluten this compound and its Analogs

| Peptide | Sequence | Opioid Activity | Receptor Specificity |

|---|---|---|---|

| Gluten this compound | Gly-Tyr-Tyr-Pro-Thr | Opioid agonist | High for δ-receptors |

| Gluten Exorphin A4 | Gly-Tyr-Tyr-Pro | Opioid agonist | δ-receptors |

| Gluten Exorphin B4 | Tyr-Gly-Gly-Trp | Opioid agonist | - |

| Gluten Exorphin B5 | Tyr-Gly-Gly-Trp-Leu | Potent opioid agonist | - |

| Gluten Exorphin C | Tyr-Pro-Ile-Ser-Leu | Opioid agonist | μ and δ activities |

Influence of Specific Amino Acid Residues on Receptor Affinity and Biological Potency

Significance of N-terminal Glycine (B1666218)

A unique feature of the structure-activity relationship of gluten exorphin A peptides is the crucial role of the N-terminal glycine (Gly) residue. researchgate.netnih.govbiosyn.com The presence of glycine at the beginning of the sequence increases the peptide's activity. nih.govresearchgate.netnovoprolabs.comnovopro.cn This is a departure from the structure-activity relationships observed in endogenous opioid peptides, highlighting a distinct mechanism of action for gluten-derived exorphins. novoprolabs.comnovopro.cn

Role of Aromatic and Aliphatic Hydrophobic Amino Acids

The presence of aromatic and aliphatic hydrophobic amino acids is a critical determinant of opioid activity in gluten exorphins and their analogs. researchgate.netnih.gov In gluten exorphin C (Tyr-Pro-Ile-Ser-Leu), the N-terminal tyrosine (Tyr) is the sole aromatic amino acid, which is a departure from many other endogenous and exogenous opioid peptides. nih.govresearchgate.net Studies on analogs of gluten exorphin C, with the general structure Tyr-Pro-X-Ser-Leu, have shown that when the 'X' position is occupied by an aromatic or an aliphatic hydrophobic amino acid, the peptide exhibits opioid activity. researchgate.netnih.govresearchgate.net This suggests that the hydrophobicity of the amino acid at this position is important for receptor affinity and the expression of opioid activity. researchgate.net

Insights from Synthetic Peptide Analogs and Their Functional Characterization

For instance, the study of analogs of gluten exorphin C, where the third amino acid was substituted, revealed the importance of hydrophobicity at this position for opioid activity. researchgate.net Similarly, the comparison of gluten this compound (Gly-Tyr-Tyr-Pro-Thr) with its shorter analog, gluten exorphin A4 (Gly-Tyr-Tyr-Pro), helps to understand the role of the C-terminal threonine (Thr) residue. researchgate.netbiosyn.com

Furthermore, research on other opioid peptides, such as the hemoglobin-derived hemorphin-4 (Tyr-Pro-Trp-Thr) and Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2), which share some structural similarities with gluten exorphins, provides a broader context for understanding how variations in sequence affect opioid receptor interaction and activity. nih.govscielo.org.mx The creation of numerous synthetic analogs of Tyr-W-MIF-1, for example, led to the identification of endomorphin-1 (Tyr-Pro-Trp-Phe-NH2), a highly potent and selective µ-opioid receptor agonist. scielo.org.mx These studies collectively demonstrate the power of synthetic chemistry in dissecting the molecular determinants of opioid peptide function.

Current Research Gaps and Future Academic Directions for Gluten Exorphin A5

Comprehensive Elucidation of Physiological Roles in Human Health and Disease

Gluten exorphin A5 (GE-A5) is an opioid peptide formed during the digestion of gluten protein. wikipedia.org This pentapeptide, with the amino acid sequence Gly-Tyr-Tyr-Pro-Thr, is derived from the high molecular weight glutenin fraction of wheat. wikipedia.orgresearchgate.net While research has begun to uncover its various physiological effects, a comprehensive understanding of its roles in human health and disease remains a significant area of investigation.

Current evidence suggests that GE-A5 interacts with opioid receptors, particularly the δ-opioid and μ-opioid receptors, which are present in both the central and peripheral nervous systems, as well as on cells in the gastrointestinal tract. researchgate.netbiosynth.comnovoprolabs.commdpi.com This interaction is thought to be the basis for its observed effects. In animal models, GE-A5 has been shown to modulate pain perception, influence behavior, and affect learning and memory processes. researchgate.net Specifically, when administered directly into the brain of mice, it produced a mild antinociceptive (pain-reducing) effect. researchgate.netnih.gov Furthermore, oral administration of GE-A5 in mice has been observed to suppress the endogenous pain-inhibitory system and influence learning and memory consolidation. researchgate.netwalshmedicalmedia.comencyclopedia.pub

In the gastrointestinal system, GE-A5 may act as an external regulator of gut movement and hormone release. wikipedia.org For instance, studies in rats have shown that GE-A5 can stimulate postprandial insulin (B600854) release, an effect that is reversible with the opioid antagonist naloxone (B1662785). creative-peptides.comsquarespace.com There is also emerging research into the potential role of gluten exorphins in various diseases. wikipedia.org For example, in individuals with celiac disease, the intestinal lining may be compromised, potentially allowing for increased absorption of gluten exorphins into the bloodstream. wikipedia.org The "opioid excess theory" hypothesizes that in conditions like schizophrenia and autism, an abnormal leakage of these compounds from the gut into the brain could disrupt brain function. creative-peptides.com However, the precise mechanisms and the clinical significance of these findings are still under investigation. wikipedia.org